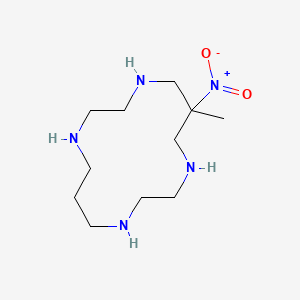
6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of cyclam with methylating and nitrating agents. One common method involves the reaction of cyclam with formaldehyde and nitroethane in the presence of a metal-ion amine complex, such as bis-(ethane-1,2-diamine)-copper(II) or -nickel(II) cations . This reaction yields the desired nitro-substituted aza-macrocycle, which can then be isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions, which can be used in coordination chemistry and catalysis.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Complexation: Metal salts such as copper(II) perchlorate or nickel(II) chloride are commonly used for complexation reactions.
Major Products Formed
Reduction: 6-Methyl-6-amino-1,4,8,11-tetraazacyclotetradecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Complexation: Metal complexes with varying coordination geometries.
Scientific Research Applications
6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable complexes with transition metals, which can be studied for their structural and electronic properties.
Catalysis: Metal complexes of this compound can act as catalysts in redox reactions and other chemical transformations.
Medicinal Chemistry:
Material Science: Used in the synthesis of metal-organic frameworks and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The macrocyclic ligand provides a rigid and pre-organized structure that can effectively coordinate metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound without methyl and nitro substituents.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with four methyl groups.
6-Methyl-1,4,8,11-tetraazacyclotetradecane-6-amine: A derivative with an amino group instead of a nitro group.
Uniqueness
6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of both a methyl and a nitro group on the macrocyclic ring. This combination of substituents can influence the compound’s electronic properties and reactivity, making it distinct from other derivatives. The nitro group can participate in various chemical reactions, while the methyl group can provide steric hindrance and influence the overall conformation of the molecule .
Properties
CAS No. |
111897-97-3 |
|---|---|
Molecular Formula |
C11H25N5O2 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
6-methyl-6-nitro-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C11H25N5O2/c1-11(16(17)18)9-14-7-5-12-3-2-4-13-6-8-15-10-11/h12-15H,2-10H2,1H3 |
InChI Key |
JCCVEQMFWOPMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCNCCCNCCNC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















